N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide, commonly known as CCPA, is a chemical compound that has been extensively studied for its potential use in scientific research. CCPA is a potent and selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. The A1 adenosine receptor is involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. In
Mechanism of Action
CCPA is a potent and selective agonist of the A1 adenosine receptor. When CCPA binds to the A1 adenosine receptor, it activates a signaling pathway that leads to a variety of physiological effects. These effects include regulation of heart rate, blood pressure, and neurotransmitter release.
Biochemical and Physiological Effects:
CCPA has a variety of biochemical and physiological effects on the body. It has been shown to regulate heart rate and blood pressure by activating the A1 adenosine receptor. CCPA has also been shown to regulate neurotransmitter release, which may have implications for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
CCPA has several advantages for use in lab experiments. It is a potent and selective agonist of the A1 adenosine receptor, which makes it a valuable tool for studying the physiological effects of A1 adenosine receptor activation. However, there are also limitations to the use of CCPA in lab experiments. It is a relatively complex compound that requires specialized synthesis methods, which can be time-consuming and expensive.
Future Directions
There are several future directions for CCPA research. One area of interest is the potential use of CCPA in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new and improved synthesis methods for CCPA, which could make it more accessible for use in lab experiments. Additionally, further research is needed to fully understand the physiological effects of CCPA and its potential use in scientific research.
Synthesis Methods
CCPA can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 1-cyanocyclopropane carboxylic acid with thionyl chloride to form 1-cyanocyclopropane carboxylic acid chloride. This is then reacted with 2-methyl-4-phenoxybutan-1-amine to form CCPA.
Scientific Research Applications
CCPA has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on the body, including regulation of heart rate, blood pressure, and neurotransmitter release. CCPA has also been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy.
properties
IUPAC Name |
N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-12(14(18)17-15(11-16)8-9-15)7-10-19-13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDZHPPIGZAVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC=C1)C(=O)NC2(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.